2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative characterized by:
- A 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole core, where the methoxy group at the 2-position of the phenyl ring may enhance solubility and modulate electron density .
- A sulfanyl (-S-) bridge linking the triazole to an acetamide group.
- An N-(3-chloro-4-fluorophenyl)acetamide moiety, where the chloro and fluoro substituents are positioned para and meta, respectively, on the aromatic ring. These electron-withdrawing groups (EWGs) likely influence receptor binding and metabolic stability .
The structural design aligns with pharmacophores known for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-10-6-7-13(19)12(18)8-10/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAWVEICROKPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
STL270171, also known as 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide, is a novel compound with potential anticancer propertiesCompounds with similar structures have been found to target key proteins involved in cell division, suggesting that STL270171 may have similar targets.
Mode of Action
It is known that the compound was synthesized using a pharmacophore hybridization approach, which is commonly used to design small molecules that can bind with high affinity to potential anticancer targets. This suggests that STL270171 likely interacts with its targets by binding to them, thereby potentially inhibiting their function and leading to anticancer effects.
Biochemical Pathways
Given its potential anticancer properties, it is plausible that STL270171 affects pathways related to cell division and growth
Result of Action
The compound has been studied in vitro for its anticancer activity, suggesting that it may induce cell death or inhibit cell proliferation in cancer cells
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a member of the 1,2,4-triazole family, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores its biological activity, synthesizing research findings and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 280.31 g/mol. Its structural characteristics include:
- Triazole Ring : A five-membered ring contributing to its biological activity.
- Amino Group : Enhances interaction with biological targets.
- Sulfanyl Group : Known for its role in various pharmacological activities.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 280.31 g/mol |
| CAS Number | 565179-65-9 |
| Appearance | Powder |
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
- Mechanism of Action : The triazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with bacterial targets such as DNA gyrase.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this triazole derivative exhibit MIC values as low as against resistant strains of Mycobacterium tuberculosis .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida species. The presence of the triazole ring is crucial for its antifungal action, as it interferes with the synthesis of ergosterol in fungal cell membranes.
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of triazole derivatives:
- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
- Mechanism : It may induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways .
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of several triazole derivatives against common pathogens:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-{[4-amino-5-(2-methoxyphenyl)-...} | <1.9 | Mycobacterium smegmatis |
| Ciprofloxacin | 4 | E. coli |
| Levofloxacin | 8 | S. aureus |
This study demonstrated that the compound's antibacterial activity was comparable to standard antibiotics .
Study 2: Anticancer Screening
In a screening of a drug library for anticancer properties:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide have shown promising results against various cancer cell lines. In a study focusing on related triazole compounds, significant growth inhibition was observed in several cancer types such as ovarian and brain cancers with percent growth inhibitions ranging from 51.88% to 86.61% depending on the specific compound and cell line tested .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. Research indicates that derivatives of this compound may exhibit effectiveness against a range of pathogens. For example, a related study demonstrated that triazole-based compounds can act as potent antifungal agents, suggesting that this compound could be evaluated for similar properties .
Anti-inflammatory Potential
In silico studies have suggested that triazole derivatives might inhibit key enzymes involved in inflammatory processes. The compound's structure allows for potential interactions with enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases . Further experimental validation is needed to explore this application.
Case Study 1: Anticancer Evaluation
A recent study synthesized various triazole derivatives and evaluated their anticancer activity through both experimental and computational methods. The results indicated that modifications of the triazole ring could enhance anticancer efficacy. The compound demonstrated notable activity against specific cancer cell lines, warranting further investigation into its mechanism of action and structure-activity relationship (SAR) .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of triazole derivatives showed that certain modifications led to increased potency against common bacterial strains. The findings suggest that the sulfanyl group in the compound may enhance its interaction with bacterial cell walls, thus improving its antimicrobial effectiveness .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Findings :
- Electron-donating groups (EDGs) like methoxy (target compound) or hydroxy (AM31) improve solubility but may reduce target affinity compared to EWGs like chloro or nitro .
- Heterocyclic variations : Furan-substituted triazoles (e.g., ) exhibit strong anti-inflammatory activity, but the target’s methoxyphenyl group may provide better oxidative stability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Physicochemical Data
Analysis :
- The target compound’s LogP (2.8) balances lipophilicity and solubility, outperforming more hydrophobic analogues (e.g., ) while maintaining membrane permeability.
- Its anti-inflammatory IC50 (12 µM) is superior to 2-chlorophenyl analogues (25 µM, ) but less potent than furan derivatives (8 µM, ), suggesting substituent-dependent activity.
- Antimicrobial efficacy against E. coli (MIC = 8 µg/mL) is likely driven by the chloro-fluorophenyl group’s membrane-disruptive effects .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves alkylation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions in ethanol. Key steps include nucleophilic substitution at the sulfanyl group and purification via recrystallization or chromatography. Reaction parameters like temperature (20–80°C), solvent polarity, and base strength (e.g., K₂CO₃) are optimized to achieve yields >70% .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent environments (e.g., methoxy, chloro, fluorophenyl groups).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.08).
- X-ray Crystallography: SHELXL refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
Q. What in vitro models are used for initial pharmacological screening?
Common assays include:
- Anti-inflammatory: Formalin-induced edema in rats to measure anti-exudative activity (comparing % inhibition to reference drugs like diclofenac) .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay models?
Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed by:
- Orthogonal Validation: Re-testing in alternative models (e.g., carrageenan-induced inflammation vs. formalin edema).
- Pharmacokinetic Profiling: Assessing bioavailability, plasma stability, and metabolite interference via HPLC-MS .
- Statistical Analysis: Multivariate ANOVA to isolate confounding variables (e.g., dosing frequency, solvent effects) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Docking: Tools like AutoDock Vina simulate binding to cyclooxygenase-2 (COX-2) or kinase domains, prioritizing residues (e.g., Ser530 for COX-2 inhibition).
- Molecular Dynamics (MD): GROMACS simulations (50–100 ns) evaluate binding stability under physiological conditions .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with anti-exudative activity .
Q. How can derivatives be designed to improve metabolic stability without compromising activity?
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the triazole to reduce CYP450-mediated oxidation.
- Prodrug Strategies: Mask polar groups (e.g., acetamide) with ester linkages for enhanced membrane permeability.
- In Vitro Stability Assays: Microsomal half-life (t₁/₂) and plasma protein binding studies guide optimization .
Q. What experimental designs optimize reaction yields for diverse triazole derivatives?
- High-Throughput Screening (HTS): Test 96-well plates with varying solvents (DMF, THF), catalysts (Pd/C), and temperatures.
- Design of Experiments (DoE): Response surface methodology (RSM) identifies critical factors (e.g., molar ratio, pH) for yield maximization .
Q. How is the 3D conformation determined for structure-activity relationship (SAR) studies?
- X-ray Crystallography: SHELXL refines data to resolve π-π stacking between the triazole and fluorophenyl groups.
- Transmission Electron Microscopy (TEM): Visualizes nanoscale aggregates in aqueous solutions.
- Density Functional Theory (DFT): Gaussian 09 calculates optimized geometries and frontier molecular orbitals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
